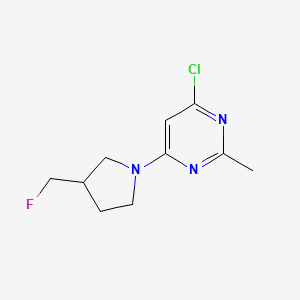

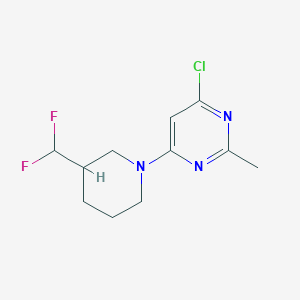

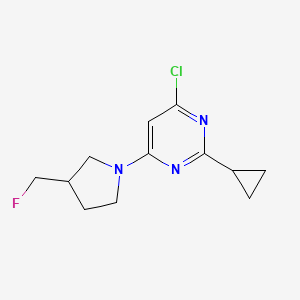

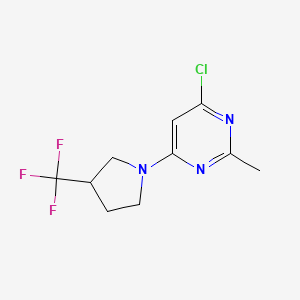

4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine

Vue d'ensemble

Description

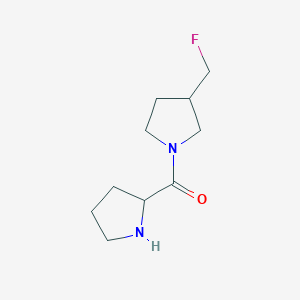

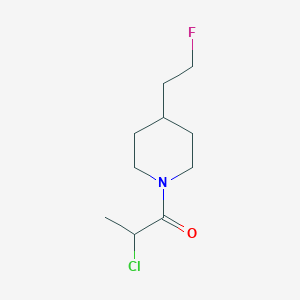

“4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine” is a pyrimidine derivative . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , involves a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction . Another synthesis method involves varying the substitution patterns in starting pyrimidin-2(1H)-ones and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines .Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine” can be found in databases like PubChem . The molecular formula is C6H4ClF3N2 and the molecular weight is 196.56 g/mol .Applications De Recherche Scientifique

Medicinal Chemistry: Pyrrolidine as a Versatile Scaffold

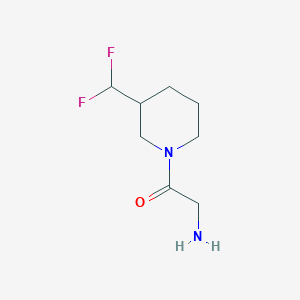

The pyrrolidine ring, a component of the compound, is widely utilized in medicinal chemistry. It serves as a versatile scaffold for creating biologically active compounds due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage . This makes it valuable for developing selective androgen receptor modulators (SARMs) and other targeted therapies.

Neuroprotective Agents: Triazole-Pyrimidine Hybrids

The pyrimidine moiety, when hybridized with triazole, has shown potential as neuroprotective and anti-neuroinflammatory agents. This application is particularly relevant in the treatment of neurodegenerative diseases and traumatic brain injuries. The compound’s derivatives could be synthesized and evaluated for their ability to protect neuronal cells and reduce inflammation .

Chemical Substitutions and Interfacial Interactions

The compound can be used to investigate the effect of chemical substitutions on interfacial interactions with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases. This research is vital for understanding drug-membrane interactions .

Propriétés

IUPAC Name |

4-chloro-2-methyl-6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N3/c1-6-15-8(11)4-9(16-6)17-3-2-7(5-17)10(12,13)14/h4,7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYVBECPPGMQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCC(C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.